2-Naphthaldehyde
Overview
Description
2-Naphthaldehyde, also known as naphthalene-2-carbaldehyde, is an organic compound with the molecular formula C11H8O. It is a derivative of naphthalene, where a formyl group is attached to the second carbon atom of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
2-Naphthaldehyde, also known as β-Naphthaldehyde, is a chemical compound with the molecular formula C11H8O . .
Mode of Action
This compound is primarily used as a reactant in various chemical reactions . It is involved in the proline-catalyzed aldol reaction and the asymmetric three-component Mannich reaction . These reactions suggest that this compound may interact with its targets by donating or accepting electrons, leading to the formation of new chemical bonds.
Biochemical Pathways
Given its role as a reactant in various chemical reactions, it can be inferred that it may be involved in several biochemical pathways, leading to the synthesis of different compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily determined by the specific reactions it is involved in. For instance, in the proline-catalyzed aldol reaction and the asymmetric three-component Mannich reaction, this compound contributes to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical substances. For instance, it is known to be sensitive to air . .
Biochemical Analysis
Biochemical Properties
2-Naphthaldehyde is known to interact with various enzymes and proteins. For instance, it has been found to be a good substrate for human salivary aldehyde dehydrogenase (hsALDH), an enzyme involved in the detoxification of aldehydes . The interaction between this compound and hsALDH is characterized by the oxidation of this compound to its corresponding acid .
Cellular Effects
It has been suggested that this compound may have antimicrobial properties, inhibiting the growth of bacteria in vitro . It has also been implicated in the inhibition of DNA, RNA, and protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as hsALDH. This interaction leads to the oxidation of this compound, a process that is crucial for the detoxification of aldehydes . Furthermore, this compound can undergo reactions with hydroxylamine to form oximes or hydrazine to form hydrazones .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under room temperature .
Metabolic Pathways
It is known that this compound can be metabolized by hsALDH, leading to the formation of its corresponding acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthaldehyde can be synthesized through several methods. One common method involves the oxidation of 2-methylnaphthalene using chromyl chloride (CrO2Cl2) in carbon tetrachloride (CCl4) as a solvent. Another method includes the Vilsmeier-Haack reaction, where 2-naphthol is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic oxidation of 2-methylnaphthalene. This process involves the use of a catalyst such as vanadium pentoxide (V2O5) at elevated temperatures and pressures. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-naphthoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 2-naphthalenemethanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 2-Naphthoic acid.
Reduction: 2-Naphthalenemethanol.
Substitution: 2-Nitronaphthalene, 2-Bromonaphthalene.
Scientific Research Applications
2-Naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a fluorescent probe for detecting biological molecules.
Medicine: It is investigated for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: It is used as a precursor in the production of fine chemicals and as a catalyst in petrochemical processes
Comparison with Similar Compounds
1-Naphthaldehyde: Similar to 2-naphthaldehyde but with the formyl group attached to the first carbon atom of the naphthalene ring.
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
2-Hydroxy-1-naphthaldehyde: A derivative of this compound with an additional hydroxyl group.
Uniqueness: this compound is unique due to its position-specific formyl group, which imparts distinct reactivity and properties compared to its isomers and other aromatic aldehydes. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
naphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKVFARRVXDXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075352 | |
Record name | 2-Naphthalenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075352 | |
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Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to light yellow powder and chunks; [Acros Organics MSDS] | |
Record name | 2-Naphthaldehyde | |
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CAS No. |
66-99-9 | |
Record name | 2-Naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Naphthaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066999 | |
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Record name | 2-Naphthaldehyde | |
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Record name | 2-Naphthalenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.582 | |
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Record name | 2-NAPHTHALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZX30H50DE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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